molecular formula C12H25NO3 B8576506 3-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)propane-1,2-diol CAS No. 84348-84-5

3-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)propane-1,2-diol

Cat. No. B8576506
M. Wt: 231.33 g/mol
InChI Key: KZCVWVVYZGBAEW-UHFFFAOYSA-N
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Patent
US04405737

Procedure details

2,2,6,6-Tetramethyl-4-piperidinol 15.7 g and glycidol 7.8 g were dissolved in 50 ml of isopropanol and refluxed for five hours. Isopropanol was distilled off and the residue was recrystallized from n-hexane. A white powder, 21.3 g m.p. 97° to 99° C., was obtained.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([OH:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH2:12]1[O:14][CH:13]1[CH2:15][OH:16]>C(O)(C)C>[OH:14][CH:13]([CH2:15][OH:16])[CH2:12][N:3]1[C:4]([CH3:10])([CH3:9])[CH2:5][CH:6]([OH:8])[CH2:7][C:2]1([CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
CC1(NC(CC(C1)O)(C)C)C
Name
Quantity
7.8 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for five hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
Isopropanol was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from n-hexane
CUSTOM
Type
CUSTOM
Details
A white powder, 21.3 g m.p. 97° to 99° C., was obtained

Outcomes

Product
Name
Type
Smiles
OC(CN1C(CC(CC1(C)C)O)(C)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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